molecular formula C28H17NO6 B3664437 phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate

phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate

Cat. No.: B3664437
M. Wt: 463.4 g/mol
InChI Key: SQENLCCFFABSCZ-UHFFFAOYSA-N
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Description

Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate typically involves the reaction of phthalic anhydride with appropriate amines to form isoindole derivatives. This is followed by esterification reactions to introduce the benzoate group. The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate is unique due to its specific structural features that confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

phenyl 2-[3-(1,3-dioxoisoindol-2-yl)benzoyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO6/c30-25-21-13-4-5-14-22(21)26(31)29(25)19-10-8-9-18(17-19)27(32)35-24-16-7-6-15-23(24)28(33)34-20-11-2-1-3-12-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQENLCCFFABSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate
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phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate
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phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate
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phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate
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phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate
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phenyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]oxy}benzoate

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